molecular formula C12H12N2O4S B1382981 N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid CAS No. 1795514-19-0

N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid

Cat. No. B1382981
CAS RN: 1795514-19-0
M. Wt: 280.3 g/mol
InChI Key: RXOJWCOJSSYDCG-UHFFFAOYSA-N
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Description

“N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid” is a chemical compound with the CAS Number: 1795514-19-0 . It has a molecular weight of 280.3 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (6-(benzyloxy)pyridin-3-yl)sulfamic acid . The InChI code for this compound is 1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17) .


Physical And Chemical Properties Analysis

“N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid” is a powder at room temperature . It has a molecular weight of 280.3 .

Scientific Research Applications

Antimicrobial Properties

  • A study conducted by El‐Sayed et al. (2017) explored a series of pyridines and pyridine-based sulfa drugs as antimicrobial agents. This research highlights the significant antimicrobial activity of certain synthesized compounds, demonstrating the potential application of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid derivatives in antimicrobial treatments (El‐Sayed et al., 2017).

Catalytic Applications

  • Zhang et al. (2016) synthesized magnetically separable graphene oxide anchored sulfonic acid nanoparticles and demonstrated their high catalytic activity in the synthesis of pyridine derivatives. This study suggests the potential of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid in catalysis, especially in green chemistry applications (Zhang et al., 2016).

Biological Evaluation and Docking Studies

  • Fathima et al. (2021) conducted molecular docking and biological evaluation of novel benzoxazole derivatives, including those with pyridine structures. The study provides insights into the interaction of these compounds with biological targets and their potential in drug development (Fathima et al., 2021).

Antibacterial Activity

  • Reddy and Prasad (2021) synthesized a series of amide derivatives and evaluated their antibacterial activity. This research points to the potential use of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid derivatives in developing new antibacterial agents (Reddy & Prasad, 2021).

Catalysis in Synthesis of Organic Compounds

  • Asghari and Mohammadnia (2017) focused on the preparation and characterization of sulfamic acid pyridinium chloride-functionalized nanoparticles, highlighting their utility as catalysts in organic synthesis. This indicates the role of N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid in facilitating chemical reactions, particularly in the synthesis of organic compounds (Asghari & Mohammadnia, 2017).

Pharmaceutical Solvates Formation

  • Patel and Purohit (2017) investigated the formation of pharmaceutical solvates involving sulfonamides and pyridine derivatives. The study's insights into solvate formation can be extended to N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid, showing its potential in pharmaceutical applications (Patel & Purohit, 2017).

Mechanism of Action

While the specific mechanism of action for “N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid” is not available, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(6-phenylmethoxypyridin-3-yl)sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-19(16,17)14-11-6-7-12(13-8-11)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOJWCOJSSYDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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